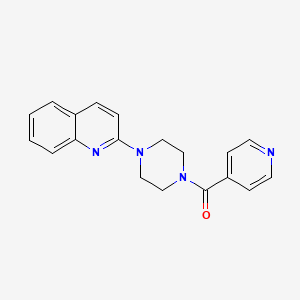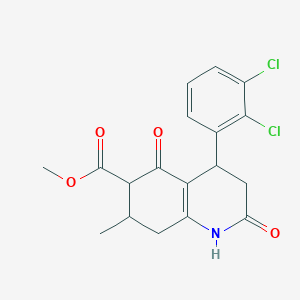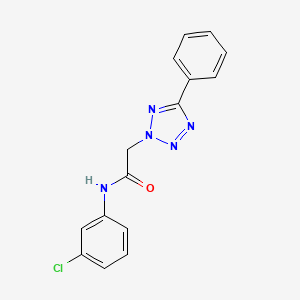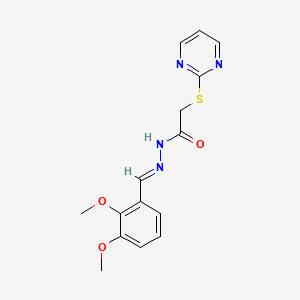![molecular formula C19H17NO2 B5527007 1-[4-(2-丙炔-1-yloxy)苯甲酰]-1,2,3,4-四氢喹啉](/img/structure/B5527007.png)
1-[4-(2-丙炔-1-yloxy)苯甲酰]-1,2,3,4-四氢喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves the alkylation of phenylalanine-derived precursors. For example, a study by Huber and Seebach (1987) describes the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors to synthesize various tetrahydroisoquinolines, including alkaloids like (+)-corlumine (Huber & Seebach, 1987). Additionally, innovative methods such as the InCl(3)-catalyzed domino reaction in water have been employed to efficiently synthesize new tetrahydroquinoline derivatives, highlighting the versatility of approaches to their synthesis (Zhang & Li, 2002).
Molecular Structure Analysis
Molecular structure analysis of tetrahydroquinoline derivatives reveals diverse configurations and substitution patterns. The study of the crystal structure of specific derivatives provides insights into their molecular geometry and the influence of substituents on their overall structure. For instance, the synthesis and X-ray structural analysis of 1-(cyano[benzimidazole-2-yl])methylene-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline show detailed molecular geometry and electronic properties (Sokol et al., 2002).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives undergo various chemical reactions, demonstrating their reactivity and functional versatility. For example, the reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline highlights the potential for synthesizing complex molecules with specific structural features (Aliev et al., 1997).
科学研究应用
抗癌应用
取代的1,2,3,4-四氢异喹啉的合成因其作为抗癌剂的潜力而被探索。四氢异喹啉部分是生物活性分子中的常见结构元件,显示出诸如抗肿瘤和抗微生物活性等性质。某些衍生物已显示出对乳腺癌细胞系的有效细胞毒性,表明它们在抗癌药物开发中的潜力 (Redda、Gangapuram和Ardley,2010年)。
化学传感器开发
已合成了一系列具有不同偶氮取代基的8-羟基喹啉苯甲酸酯,展示了对Hg2+的选择性传感能力。这包括允许用肉眼检测Hg2+(在其他金属离子中)的化合物,表明它们可用作比色Hg2+-选择性化学传感器 (Cheng等人,2008年)。
立体化学和分子结构
对饱和杂环的立体化学的研究提供了对各种四氢异喹啉衍生物结构的见解。这包括研究N→O酰基迁移以及这些化合物向顺式和反式-1-羟甲基-1、4、5、9b-四氢-2H-氮杂[2,1-a]异喹啉的转化,通过X射线衍射和核磁共振光谱阐明 (Bernáth等人,1986年)。
抗菌和抗肿瘤靶向
喹啉-2-羧酸的四环衍生物的抗过敏活性已得到研究,突出了它们在传统抗菌和抗肿瘤用途之外的医学应用潜力。这些研究有助于更广泛地了解四氢喹啉衍生物的治疗潜力 (Erickson等人,1978年)。
作用机制
The mechanism of action of “1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline” is not clear from the available information. If it is used as a pharmaceutical, its mechanism of action would depend on its interactions with biological targets. If it is used as a chemical probe, it could potentially modify a biological target via UV light-induced covalent modification .
未来方向
The future directions for research on “1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline” would depend on its potential applications. If it has pharmaceutical potential, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials. If it is used as a chemical probe, future research could focus on developing new applications for its use in biological research .
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-prop-2-ynoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-14-22-17-11-9-16(10-12-17)19(21)20-13-5-7-15-6-3-4-8-18(15)20/h1,3-4,6,8-12H,5,7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUGGGLPHZPUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(4-prop-2-ynoxyphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)
![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)

![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)



![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)
![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)